1,3-Bis(4-carboxyphenoxy)propane
Overview
Description
1,3-Bis(4-carboxyphenoxy)propane is a chemical compound involved in various chemical reactions and has been studied in the context of molecular structures, chemical properties, and synthesis processes. It plays a crucial role in the formation of complex molecules and polymers, demonstrating a wide range of applications.
Synthesis Analysis
- The synthesis of compounds involving 1,3-bis derivatives has been explored in several studies. For example, Faghihi, Shabanian, and Valikhani (2011) described the synthesis of 1,3-Bis[4,4′-(trimellitimido) phenoxy] propane as part of the production of novel poly(amide-imide)s (Faghihi, Shabanian, & Valikhani, 2011).
- Another study by Yashiro, Saithou, Kameyama, and Nishikubo (2003) discussed the synthesis of reactive polycarbonates using 2,2′-bis[(4-chloroformyl)oxyphenyl]propane, which relates to the 1,3-bis family (Yashiro, Saithou, Kameyama, & Nishikubo, 2003).
Molecular Structure Analysis
- The molecular structure of compounds related to 1,3-bis derivatives has been analyzed in various studies. Ohishi et al. (1986) investigated the molecular structures of cobalt(III)–dioxygen complexes containing 1,3-bis(dimethylphosphino)propane (Ohishi et al., 1986).
- Tewari et al. (2011) studied the importance of weak interactions in developing 1,3-bis polymorphs, highlighting the significance of molecular structure in chemical properties (Tewari, Singh, Dubey, Puerta, Valerga, & Verma, 2011).
Chemical Reactions and Properties
- Research has focused on the chemical reactions involving 1,3-bis derivatives. For instance, Loy et al. (1996) examined intramolecular condensation reactions of α,ω-Bis(triethoxysilyl)alkanes, including 1,3-bis(triethoxysilyl)-propane, under acidic sol-gel polymerization conditions (Loy, Carpenter, Myers, Assink, Small, Greaves, & Shea, 1996).
Physical Properties Analysis
- The physical properties of related 1,3-bis compounds, such as thermal stability and solubility, have been explored. For example, Yamuna, Sarath, Kubandiran, Umadevi, and Chakkaravarthi (2016) discussed the synthesis and thermal studies of 1,3-bis(4-pyridyl)propane bridged dicobaloximes (Yamuna, Sarath, Kubandiran, Umadevi, & Chakkaravarthi, 2016).
Chemical Properties Analysis
- The chemical properties of 1,3-bis derivatives have been analyzed in various contexts. Covaci et al. (2003) synthesized and examined the properties of 1,3-bis(2,4,6-trinitrophenylaminooxy)propane and its congeners, exploring their hydrophobic characteristics and behavior towards oxidizers (Covaci, Ioniță, Cǎproiu, Socoteanu, Constantinescu, & Balaban, 2003).
Scientific Research Applications
Sensing Applications : Coordination polymers based on 1,3-Bis(4-carboxyphenoxy)propane have been utilized for sensing nitrobenzene, with one study demonstrating its effectiveness as a fluorescence probe at ppm concentrations (Wang, Zhang, Yu, & Xu, 2015).
Drug Delivery Systems : The polymer poly(1,3-bis-(p-carboxyphenoxy propane)-co-(sebacic anhydride)) has been investigated for its potential in drug delivery systems. Research shows its successful application in thin film growth, which is crucial for controlled drug release (Cristescu et al., 2007).
Polymer Degradation Studies : The degradation characteristics of the polymer poly[1,3-bis(p-carboxyphenoxy) propane∶sebacic acid] have been extensively studied, revealing significant changes in the chemical structure and molecular weight during degradation (Liang, 2006).
Copolymer Characterization : The copolymer composition of 1,3-bis (p-carboxyphenoxy) propane anhydride and other related compounds has been characterized using various techniques, providing insights into their molecular weight distributions and comonomer sequence distributions (Ron, Mathiowitz, Mathiowitz, Domb, & Langer, 1991).
Erosion Studies : Erosion characteristics of 1,3-Bis(p-carboxyphenoxy)propane−Sebacic Acid Poly(anhydride) copolymers have been analyzed, providing valuable information on their hydrolysis process and degradation products (Heatley, Humadi, Law, & D'emanuele, 1998).
Morphological Characterization : The erosion and intact zones in polyanhydrides derived from 1,3-bis(p-carboxyphenoxy)propane have been characterized using scanning electron microscopy, revealing specific morphological changes during preparation and degradation (Mathiowitz, Jacob, Pekarek, & Chickering, 1993).
Catalytic Properties : A novel coordination polymer using 1,3-bis(4-carboxyphenoxy) propane has been synthesized, showing highly efficient catalytic properties for the reaction of CO2 and epoxides (Guo, Su, Fan, & Shi, 2020).
Ultrasound-Enhanced Polymer Degradation : The mechanism of ultrasound-enhanced polymer erosion and release of incorporated substances in copolymers including 1,3-bis(p-carboxyphenoxy)propane has been investigated, shedding light on the accelerated hydrolysis and mechanical surface erosion due to ultrasound (Liu, Kost, D'emanuele, & Langer, 1992).
Safety And Hazards
properties
IUPAC Name |
4-[3-(4-carboxyphenoxy)propoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBISQLWPGDULSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCOC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
90409-77-1 | |
Record name | Poly[bis(p-carboxyphenoxy)propane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90409-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8046585 | |
Record name | 1,3-Bis(4-carboxyphenoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-carboxyphenoxy)propane | |
CAS RN |
3753-81-9 | |
Record name | 1,3-Bis(4-carboxyphenoxy)propane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003753819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Bis(4-carboxyphenoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(p-carboxyphenoxy)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOIC ACID, 4,4'-(1,3-PROPANEDIYLBIS(OXY))BIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XMW35DTHB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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